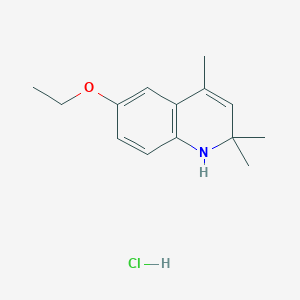

Ethoxyquin hydrochloride

描述

Ethoxyquin hydrochloride is a quinoline-based antioxidant compound. It is primarily used as a food preservative to prevent the oxidation of fats and the loss of color in spices. This compound is also utilized in animal feed to maintain the stability of vitamins and prevent the rancidity of fats. It was initially developed to control scald in pears after harvest and has since found various applications in the food and feed industries .

作用机制

Target of Action

Ethoxyquin hydrochloride primarily targets the chaperone domain of heat shock protein 90 (Hsp90) . Hsp90 is a molecular chaperone that plays a crucial role in regulating the stability and function of many client proteins. One of its client proteins is SF3B2 , which is involved in pre-mRNA splicing . The primary target organs affected by ethoxyquin in experimental animals are the liver and the kidneys .

Mode of Action

Ethoxyquin binds to the cytosolic constitutively active isoform of Hsp90 and inhibits its chaperone domain . This prevents the binding of SF3B2, leading to a reduction in the levels of fully formed SF3B2 protein in the cells .

Biochemical Pathways

The interaction of ethoxyquin with Hsp90 affects various biochemical pathways. For instance, it has been shown to prevent axon degeneration in primary dorsal root ganglion neurons in vitro . This axon protection is associated with preserved levels of nicotinamide adenine dinucleotide (NAD+) , a key metabolite in the programmed axon degeneration pathway . Additionally, ethoxyquin has been found to affect several pathways, including those related to the metabolism of amino acids such as histidine, valine, leucine, and isoleucine, as well as bacterial secretion systems and energy pathways like starch, sucrose, butanoate, and pyruvate metabolism .

Pharmacokinetics

It has been found that oral bioavailability is about 10%, partly due to rapid metabolism in the liver . Moreover, ethoxyquin is concentrated in neural tissues .

Result of Action

The action of ethoxyquin results in various molecular and cellular effects. It prevents axon degeneration, preserves the levels of NAD+, and reduces the levels of SF3B2 . Furthermore, it has been associated with an upregulation of hepatic fatty acid β-oxidation and induction of carbohydrate catabolic pathways . This leads to a dose-dependent depletion of intracytoplasmic lipid vacuoles in liver histological sections, decreasing whole body lipid levels and altering purine/pyrimidine metabolism .

Action Environment

Environmental factors can influence the action, efficacy, and stability of ethoxyquin. For instance, it is used in the fishing industry as a feed stabilizer, so it’s commonly used in food pellets fed to farmed salmon . The International Maritime Organisation requires that shipped fishmeal contains at least 100 mg/kg ethoxyquin or butylated hydroxytoluene (BHT) for stabilizing the product, protecting against self-heating, and managing the risk of combustion during shipping .

生化分析

Biochemical Properties

Ethoxyquin hydrochloride plays a significant role in biochemical reactions. It acts as an antioxidant, preventing the oxidation of fats and proteins in animal feed during storage . Some oxidation products of ethoxyquin are shown to be powerful antioxidants as determined from measurements by the Warburg manometric technique .

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes. For instance, it has been found to prevent neurotoxicity of cisplatin in vitro in a sensory neuronal cell line and primary rat dorsal root ganglion neurons . It also prevents loss of epidermal nerve fibers in a mouse model of chemotherapy-induced peripheral neuropathy (CIPN) induced by paclitaxel .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of the chaperone domain of heat shock protein 90 . This action results in reduced cellular levels of SF3B2, a component of the spliceosome complex . This implies that the neuroprotective effect of this compound is mediated through these two client proteins of Hsp90 .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to prevent axon degeneration in primary dorsal root ganglion neurons in vitro . This axon protection is associated with preserved levels of nicotinamide adenine dinucleotide, a key metabolite in the programmed axon degeneration pathway .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. The FDA has stipulated that the Ethoxyquin limit is set at 150 mg/kg for feed and 0.5 mg/kg for animal muscle . The safety of Ethoxyquin as a feed additive should be seriously considered with regard to food safety concerns since the oxidation product of Ethoxyquin may have potential carcinogenicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is rapidly absorbed after oral administration and its oxidation in feed materials and in animals leads to four main compounds: 2,4-dimethyl-6-ethoxyquinoline, ethoxyquin N-oxide, ethoxyquin quinone imine, and ethoxyquin dimer .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is rapidly absorbed after oral administration . The oral bioavailability is about 10%, partly due to rapid metabolism in the liver, but this compound is concentrated in neural tissues .

准备方法

Synthetic Routes and Reaction Conditions

Ethoxyquin hydrochloride can be synthesized through the reaction of phenetidine with acetone under acidic conditions.

Industrial Production Methods

In industrial settings, this compound is produced by reacting phenetidine with acetone in the presence of a strong acid catalyst. The reaction mixture is then purified through distillation and crystallization to obtain the final product. The process is optimized to ensure high yield and purity of the compound .

化学反应分析

Types of Reactions

Ethoxyquin hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of different reagents and reaction conditions.

Common Reagents and Conditions

Oxidation: this compound can be oxidized to form ethoxyquin quinone imine and ethoxyquin dimer.

Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions involve the replacement of the ethoxy group with other functional groups. This can be done using reagents like halogens or alkylating agents.

Major Products Formed

Reduction: The reduction of this compound typically yields the corresponding hydroquinoline derivative.

Substitution: Substitution reactions can produce a variety of derivatives depending on the substituent introduced.

科学研究应用

Ethoxyquin hydrochloride has a wide range of scientific research applications:

相似化合物的比较

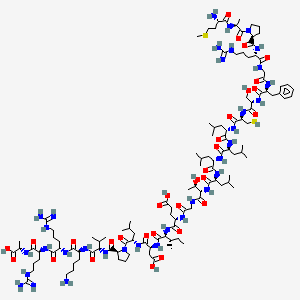

Ethoxyquin hydrochloride is unique in its ability to act as both an antioxidant and a neuroprotective agent. Similar compounds include:

Hydroquin: A close analogue of this compound, hydroquin is also used as an antioxidant in various applications.

Methoxyquin: Another analogue, methoxyquin, is used for similar purposes but has different chemical properties and reactivity.

This compound stands out due to its dual functionality and its effectiveness in preventing oxidation and neurodegeneration.

属性

IUPAC Name |

6-ethoxy-2,2,4-trimethyl-1H-quinoline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO.ClH/c1-5-16-11-6-7-13-12(8-11)10(2)9-14(3,4)15-13;/h6-9,15H,5H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWPXIVUWKRKUJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)NC(C=C2C)(C)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30629945 | |

| Record name | 6-Ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30629945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3659-01-6 | |

| Record name | 6-Ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30629945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

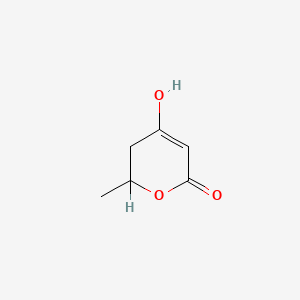

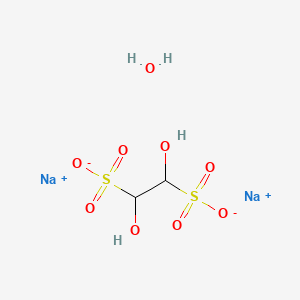

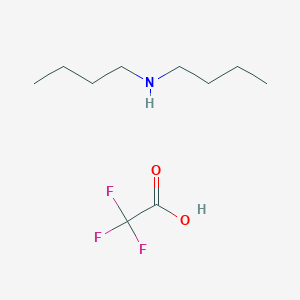

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

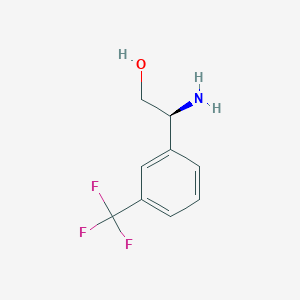

![2-Amino-2-[2-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B3028789.png)

![2,2'-Bis[bis(3,5-dimethylphenyl)phosphino]-1,1'-biphenyl](/img/structure/B3028790.png)

![2-[3-(2-Phenyl-1,3-dioxolan-2-yl)propyl]isoindole-1,3-dione](/img/structure/B3028797.png)